(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate

Catalog No.
S545476
CAS No.
1000287-05-7
M.F
C38H53N5O7S2
M. Wt
755.99
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3...

CAS Number

1000287-05-7

Product Name

(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[[2-[(1-cyclopentylpiperidin-4-yl)amino]-1,3-benzothiazol-6-yl]sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C38H53N5O7S2

Molecular Weight

755.99

InChI

InChI=1S/C38H53N5O7S2/c1-25(2)22-43(23-33(44)32(20-26-8-4-3-5-9-26)41-38(45)50-34-24-49-36-30(34)16-19-48-36)52(46,47)29-12-13-31-35(21-29)51-37(40-31)39-27-14-17-42(18-15-27)28-10-6-7-11-28/h3-5,8-9,12-13,21,25,27-28,30,32-34,36,44H,6-7,10-11,14-20,22-24H2,1-2H3,(H,39,40)(H,41,45)/t30-,32-,33+,34-,36+/m0/s1

InChI Key

JQUNFHFWXCXPRK-AMMMHQJVSA-N

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC5=C(C=C4)N=C(S5)NC6CCN(CC6)C7CCCC7

Solubility

Soluble in DMSO

Synonyms

TMC-310911; ASC-09; TMC310911; ASC09; TMC 310911; ASC 09

Description

The exact mass of the compound (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate is 755.3386 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiviral Activity:

The core structure of this molecule shares some similarities with Darunavir, a well-known HIV-1 protease inhibitor []. The presence of the (3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-yl moiety and the carbamate linkage might offer a starting point for researchers to develop novel antiviral drugs. However, further studies are needed to determine its efficacy and specificity against different viruses.

Enzyme Inhibition:

The molecule contains a sulfonamide group, which is a common pharmacophore found in many enzyme inhibitors []. The specific arrangement of the substituents around the sulfonamide group could potentially target various enzymes involved in different biological processes. However, in-vitro and in-vivo studies are necessary to identify specific enzyme targets and evaluate its inhibitory potential.

Ligand Design:

The molecule's complex structure with various functional groups could be valuable for designing ligands that bind to specific receptors or proteins. By modifying different parts of the molecule, researchers might create ligands for various targets involved in different diseases or biological processes [].

Medicinal Chemistry Exploration:

This molecule represents a complex organic structure with interesting chemical functionalities. In medicinal chemistry research, scientists often explore such novel structures to understand their properties, potential for drug development, and identify new reaction pathways for organic synthesis [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

6.3

Exact Mass

755.3386

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Tmc-310911

Dates

Modify: 2023-07-15
1: Hoetelmans RM, Dierynck I, Smyej I, Meyvisch P, Jacquemyn B, Marien K, Simmen K, Verloes R. Safety and pharmacokinetics of the HIV-1 protease inhibitor TMC310911 coadministered with ritonavir in healthy participants: results from 2 phase 1 studies. J Acquir Immune Defic Syndr. 2014 Mar 1;65(3):299-305. doi: 10.1097/QAI.0000000000000011. PubMed PMID: 24121757.
2: Dierynck I, Van Marck H, Van Ginderen M, Jonckers TH, Nalam MN, Schiffer CA, Raoof A, Kraus G, Picchio G. TMC310911, a novel human immunodeficiency virus type 1 protease inhibitor, shows in vitro an improved resistance profile and higher genetic barrier to resistance compared with current protease inhibitors. Antimicrob Agents Chemother. 2011 Dec;55(12):5723-31. doi: 10.1128/AAC.00748-11. PubMed PMID: 21896904; PubMed Central PMCID: PMC3232804.
3: Stellbrink HJ, Arastéh K, Schürmann D, Stephan C, Dierynck I, Smyej I, Hoetelmans RM, Truyers C, Meyvisch P, Jacquemyn B, Mariën K, Simmen K, Verloes R. Antiviral activity, pharmacokinetics, and safety of the HIV-1 protease inhibitor TMC310911, coadministered with ritonavir, in treatment-naive HIV-1-infected patients. J Acquir Immune Defic Syndr. 2014 Mar 1;65(3):283-9. doi: 10.1097/QAI.0000000000000003. PubMed PMID: 24121756.

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